7-Methoxyhexahydro-1H-pyrido[1,2-a]pyrazin-2(6H)-amine
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Overview
Description
7-Methoxyhexahydro-1H-pyrido[1,2-a]pyrazin-2(6H)-amine is a nitrogen-containing heterocyclic compound It features a pyrido[1,2-A]pyrazine core, which is a bicyclic structure combining pyridine and pyrazine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methoxyhexahydro-1H-pyrido[1,2-a]pyrazin-2(6H)-amine typically involves cyclization reactions. One common method is the intramolecular cyclization of N-alkyl-N-allyl-pyrrolo-2-carboxamides using palladium derivatives . This reaction proceeds under mild conditions and provides good yields of the desired product.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis starting from readily available precursors. The process often includes steps such as amination, cyclization, and purification to achieve high purity and yield .
Chemical Reactions Analysis
Types of Reactions
7-Methoxyhexahydro-1H-pyrido[1,2-a]pyrazin-2(6H)-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include hydrogen gas (H₂) with a palladium catalyst (Pd/C) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes .
Scientific Research Applications
7-Methoxyhexahydro-1H-pyrido[1,2-a]pyrazin-2(6H)-amine has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, such as antimicrobial and antiviral properties.
Industry: It is used in the development of pharmaceuticals and other bioactive compounds.
Mechanism of Action
The mechanism of action of 7-Methoxyhexahydro-1H-pyrido[1,2-a]pyrazin-2(6H)-amine involves its interaction with specific molecular targets. For example, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation. By inhibiting CDK2, this compound can induce cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrrolopyrazine derivatives: These compounds also contain a pyrrolo and pyrazine ring and exhibit various biological activities.
Imidazo[1,2-a]pyridines: These compounds are valuable scaffolds in organic synthesis and pharmaceutical chemistry.
Uniqueness
7-Methoxyhexahydro-1H-pyrido[1,2-a]pyrazin-2(6H)-amine is unique due to its specific structure and the combination of pyridine and pyrazine rings. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in medicinal chemistry .
Properties
CAS No. |
100070-76-6 |
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Molecular Formula |
C9H19N3O |
Molecular Weight |
185.271 |
IUPAC Name |
7-methoxy-1,3,4,6,7,8,9,9a-octahydropyrido[1,2-a]pyrazin-2-amine |
InChI |
InChI=1S/C9H19N3O/c1-13-9-3-2-8-6-12(10)5-4-11(8)7-9/h8-9H,2-7,10H2,1H3 |
InChI Key |
WJWJMNVHGUGGQA-UHFFFAOYSA-N |
SMILES |
COC1CCC2CN(CCN2C1)N |
Origin of Product |
United States |
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